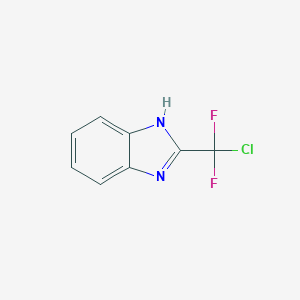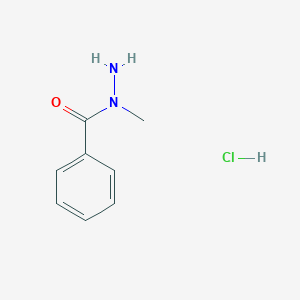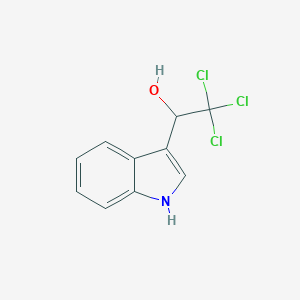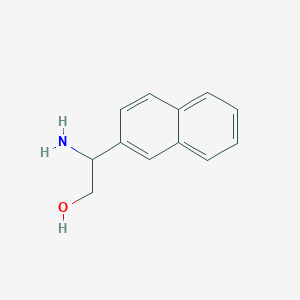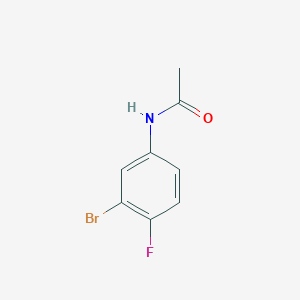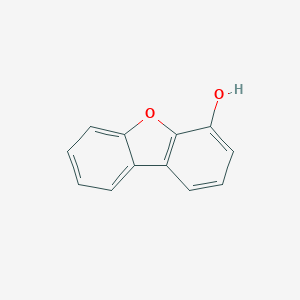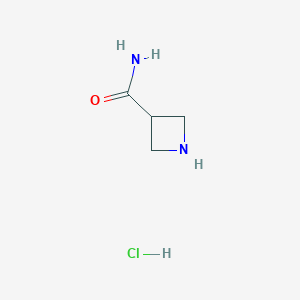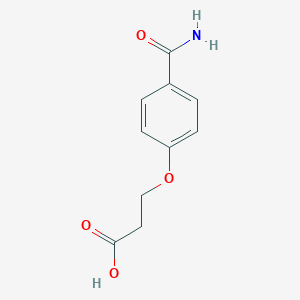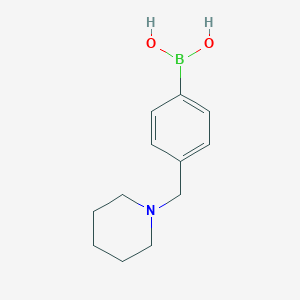
4-(1-Piperidylmethyl)phenylboronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Piperidylmethyl)phenylboronic Acid is a boronic acid derivative with the molecular formula C12H18BNO2 . It has an average mass of 219.088 Da and a monoisotopic mass of 219.143066 Da .
Synthesis Analysis
The synthesis of boronic acid derivatives, including 4-(1-Piperidylmethyl)phenylboronic Acid, has been discussed in several studies . For instance, the Suzuki–Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of 4-(1-Piperidylmethyl)phenylboronic Acid has been analyzed in several studies . The InChI code for this compound is 1S/C12H18BNO2/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7,15-16H,1-3,8-10H2 .Chemical Reactions Analysis
The chemical reactions involving boronic acids, including 4-(1-Piperidylmethyl)phenylboronic Acid, have been studied extensively . For instance, the Suzuki–Miyaura coupling is a key reaction that involves boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(1-Piperidylmethyl)phenylboronic Acid have been analyzed in several studies . For instance, it has been reported that phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Applications De Recherche Scientifique
1. Glucose-Sensitive Hydrogels for Diabetes Treatment
- Application Summary : Phenylboronic acid-based glucose-sensitive hydrogels are being researched for their potential in treating diabetes. These hydrogels can release hypoglycemic drugs, such as insulin, in response to an increase in glucose levels .
- Methods of Application : The hydrogels are designed to respond to changes in blood glucose levels. When the glucose level rises, the hydrogels release insulin. The exact methods of application and experimental procedures would depend on the specific design of the hydrogel .
- Results or Outcomes : This research is still ongoing, but the goal is to create a treatment method for diabetes that can automatically respond to changes in blood glucose levels .
2. Diagnostic and Therapeutic Applications
- Application Summary : Phenylboronic acid derivatives, including “4-(1-Piperidylmethyl)phenylboronic Acid”, are known to form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
- Methods of Application : The methods of application would depend on the specific diagnostic or therapeutic application. For example, phenylboronic acid derivatives could be used in a diagnostic test for certain diseases by detecting specific sugars in a patient’s blood .
- Results or Outcomes : The outcomes of these applications would also depend on the specific application. In a diagnostic test, for example, the outcome would be the detection of a specific disease .
3. Glucose-Sensitive Hydrogels for Diabetes Treatment
- Application Summary : The insertion of 4-(1,6-dioxo-2,5-diaza-7-oxamyl) phenylboronic acid (DDOPBA) into gels based on NIPAAm and Dex-grafted maleic acid induces glucose sensitivity in physiological pH conditions . In addition, the presence of NIPAAm gives the volume phase transition temperature, which shifts to higher values with the increase of acrylamide derivate and glucose content in the gel structure .
- Methods of Application : The hydrogels are designed to respond to changes in blood glucose levels. When the glucose level rises, the hydrogels release insulin .
- Results or Outcomes : This research is still ongoing, but the goal is to create a treatment method for diabetes that can automatically respond to changes in blood glucose levels .
4. Sensing Applications
- Application Summary : Boronic acids, including “4-(1-Piperidylmethyl)phenylboronic Acid”, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The methods of application would depend on the specific sensing application. For example, boronic acids could be used in a diagnostic test for certain diseases by detecting specific sugars in a patient’s blood .
- Results or Outcomes : The outcomes of these applications would also depend on the specific application. In a diagnostic test, for example, the outcome would be the detection of a specific disease .
5. Boronic Acid Molecules as Building Blocks
- Application Summary : Boronic acids, including “4-(1-Piperidylmethyl)phenylboronic Acid”, are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
- Methods of Application : The methods of application would depend on the specific application. For example, boronic acids could be used in the formulation of gels (hydrogels, nanogels, microgels) based on polymers due to their application potential in various fields .
- Results or Outcomes : The outcomes of these applications would also depend on the specific application. In a diagnostic test, for example, the outcome would be the detection of a specific disease .
6. Phenylboronic Acid-Functionalized Organic Monolith
- Application Summary : 4-(3-butenylsulfonyl) phenylboronic acid (BSPBA) was designed and applied for the preparation of hydrophilic PBA-functionalized organic monolith, displaying good selectivity toward the cis-diols in aqueous solution .
- Methods of Application : The methods of application would depend on the specific application. For example, boronic acids could be used in the formulation of gels (hydrogels, nanogels, microgels) based on polymers due to their application potential in various fields .
- Results or Outcomes : The outcomes of these applications would also depend on the specific application. In a diagnostic test, for example, the outcome would be the detection of a specific disease .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(piperidin-1-ylmethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7,15-16H,1-3,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTKDFLQUWSRMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Piperidylmethyl)phenylboronic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

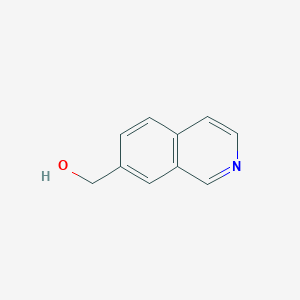
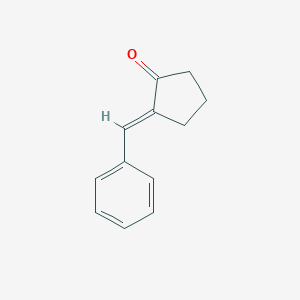
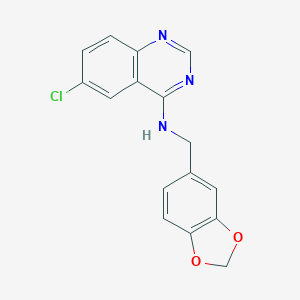
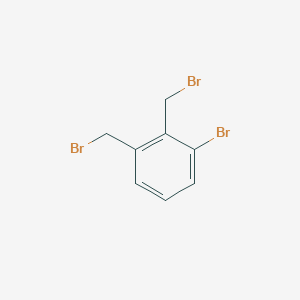
![(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B176183.png)
![Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate](/img/structure/B176184.png)
